N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine
Overview
Description
“N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine” is a chemical compound with the IUPAC name N-[(5-bromo-2-thienyl)methyl]-N-methylamine . It has a molecular weight of 206.11 and is typically in liquid form .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest for many scientists due to their potential biological activity . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C6H8BrNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 206.11 .Scientific Research Applications
Catalytic Processes and Chemical Synthesis
Studies have shown the utility of related compounds in catalytic processes and chemical synthesis. For instance, research demonstrates the role of pyridine nitrogen in palladium-catalyzed hydrolysis reactions, providing insights into the mechanistic aspects of transition metal-catalyzed hydrolysis of imines, which could potentially apply to derivatives of "N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine" (Gulraiz Ahmad et al., 2019). Similarly, another study highlights the use of reusable cobalt oxide nanoparticles for the expedient synthesis of N-methyl- and N-alkylamines through reductive amination, indicating the significance of such catalysts in amine synthesis which might include compounds like "this compound" (T. Senthamarai et al., 2018).
Molecular Structure and Properties
Research on the structural aspects and properties of similar bromothiophene compounds reveals detailed insights into their chemical behavior. For example, a study on a related benzimidazole derivative outlines its molecular structure, demonstrating the influence of bromothiophene groups on molecular conformation and potential interactions, which could be relevant for the structural analysis of "this compound" and its derivatives (H. Geiger et al., 2014).
Antimicrobial and Anticancer Activity
Compounds structurally related to "this compound" have been explored for their biological activities. For instance, research on Schiff base derivatives incorporating bromothiophene units has shown promising antimicrobial and anticancer properties, suggesting potential biomedical applications for similarly structured compounds (S. M et al., 2022).
Optical and Electronic Properties
The synthesis and analysis of thiophene-based compounds, including studies on their optical and electronic properties, are crucial for developing new materials with specific functionalities. A study focusing on the synthesis and NLO properties of bromothiophene Schiff base derivatives highlights the importance of such compounds in material science, potentially applicable to "this compound" and its analogs (Mohamed Ghazzali et al., 2007).
Safety and Hazards
Future Directions
The synthesis and characterization of novel thiophene moieties, such as “N-((5-Bromothiophen-2-yl)methyl)-2-methylpropan-1-amine”, with wider therapeutic activity is a topic of interest for medicinal chemists. This is due to the wide range of biological activities exhibited by thiophene-based analogs .
Properties
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2-methylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNS/c1-7(2)5-11-6-8-3-4-9(10)12-8/h3-4,7,11H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWWODRQTMEAEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651443 | |
Record name | N-[(5-Bromothiophen-2-yl)methyl]-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019531-99-7 | |
Record name | N-[(5-Bromothiophen-2-yl)methyl]-2-methylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30651443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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